molecular formula C21H27NO B146013 1-Heptyl-3-methoxy-2-methyl-9H-carbazole CAS No. 139196-83-1

1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Cat. No.: B146013
CAS No.: 139196-83-1
M. Wt: 309.4 g/mol
InChI Key: ABYVCTWTYWFOAJ-UHFFFAOYSA-N
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Description

1-Heptyl-3-methoxy-2-methyl-9H-carbazole: is a derivative of carbazole, a significant class of heterocyclic compounds. Carbazoles have been known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3-methoxycarbazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced carbazole derivatives.

    Substitution: Substitution reactions, such as halogenation or nitration, can be carried out using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced carbazole derivatives

    Substitution: Halogenated or nitrated carbazole derivatives

Scientific Research Applications

Chemistry: In chemistry, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in its ability to induce apoptosis in cancer cells. It has been found to increase caspase-3 activity and generate reactive oxygen species, leading to the inhibition of cancer cell proliferation .

Medicine: In medicine, this compound is being explored for its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a candidate for further research in cancer therapy .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent photophysical properties make it suitable for use in optoelectronic applications .

Mechanism of Action

The mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole involves its interaction with cellular pathways that regulate apoptosis. The compound induces the activation of caspase-3, a key enzyme in the apoptotic pathway. This leads to the generation of reactive oxygen species, which further promote cell death. The compound’s ability to inhibit the NF-κB signaling pathway also contributes to its anti-cancer effects .

Comparison with Similar Compounds

  • 3-Methoxy-9H-Carbazole
  • 2-Methyl-9H-Carbazole
  • 9-Ethyl-9H-Carbazole-3-carbaldehyde

Comparison: Compared to other carbazole derivatives, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole stands out due to its unique heptyl and methoxy substituents. These groups enhance its solubility and photophysical properties, making it more suitable for applications in optoelectronics and as an anti-cancer agent .

Properties

CAS No.

139196-83-1

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1-heptyl-3-methoxy-2-methyl-9H-carbazole

InChI

InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3

InChI Key

ABYVCTWTYWFOAJ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2

Canonical SMILES

CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2

139196-83-1

Synonyms

3-O-Methylcarazostatin

Origin of Product

United States

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